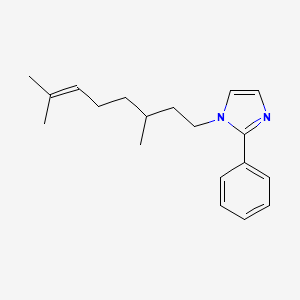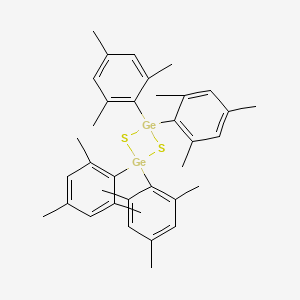![molecular formula C26H22LiP B14304383 Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]- CAS No. 118214-15-6](/img/structure/B14304383.png)
Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]- is a compound that contains lithium and an organophosphorus anion. This compound is known for its air-sensitive properties and is used in the preparation of various diphenylphosphino compounds . It is an ether complex and appears as a dark red solid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]- involves several synthetic routes. One common method is the reduction of chlorodiphenylphosphine, triphenylphosphine, or tetraphenyldiphosphine with alkali metals . The reactions are as follows:
-
Reduction of Chlorodiphenylphosphine
(C6H5)2PCl+2M→(C6H5)2PM+MCl
-
Reduction of Triphenylphosphine
(C6H5)3P+2M→(C6H5)2PM+MC6H5
-
Reduction of Tetraphenyldiphosphine
(C6H5)4P2+2M→2(C6H5)2PM
These reactions typically require the use of alkali metals such as lithium, sodium, or potassium .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above. The reduction reactions are carried out on a larger scale, with careful control of reaction conditions to ensure the purity and yield of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diphenylphosphine oxide.
Reduction: It can be reduced to form diphenylphosphine.
Substitution: The compound can undergo substitution reactions with halocarbons to form tertiary phosphines.
Common Reagents and Conditions
Common reagents used in these reactions include water, halocarbons, and metal halides. The conditions for these reactions vary, but they often involve the use of solvents such as ethers and hydrocarbons .
Major Products
The major products formed from these reactions include diphenylphosphine, diphenylphosphine oxide, and various tertiary phosphines .
Applications De Recherche Scientifique
Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]- has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Mécanisme D'action
The mechanism of action of lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]- involves the formation of phosphoranyl radicals. These radicals can undergo various reactions, including deoxygenative functionalization and radical addition . The molecular targets and pathways involved in these reactions are still being studied, but they are believed to involve single-electron transfer (SET) processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium diphenylphosphide: Similar in structure but contains sodium instead of lithium.
Potassium diphenylphosphide: Similar in structure but contains potassium instead of lithium.
Uniqueness
Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]- is unique due to its specific reactivity and the stability of its lithium salt form. This makes it particularly useful in the preparation of diphenylphosphino compounds and other organophosphorus compounds .
Propriétés
Numéro CAS |
118214-15-6 |
|---|---|
Formule moléculaire |
C26H22LiP |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
lithium;benzylidene-diphenyl-(phenylmethyl)-λ5-phosphane |
InChI |
InChI=1S/C26H22P.Li/c1-5-13-23(14-6-1)21-27(25-17-9-3-10-18-25,26-19-11-4-12-20-26)22-24-15-7-2-8-16-24;/h1-22H;/q-1;+1 |
Clé InChI |
GBXTUOYMHRVGCH-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1=CC=C(C=C1)[CH-]P(=CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


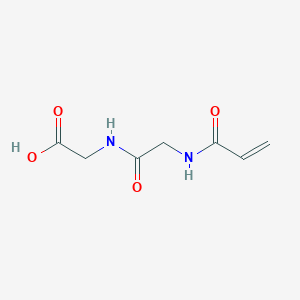
![Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone](/img/structure/B14304325.png)
![1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid](/img/structure/B14304327.png)
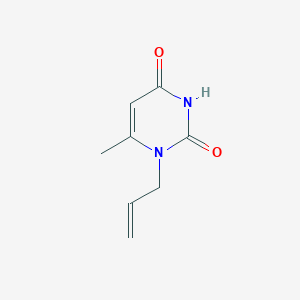
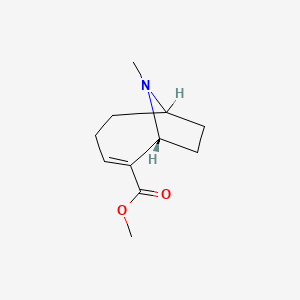



![1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one](/img/structure/B14304371.png)
![N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine](/img/structure/B14304373.png)
